(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol
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Overview
Description
(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of a fluoro group and a methyl group on the phenyl ring, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (S)-1-(4-Fluoro-3-methylphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: (S)-1-(4-Fluoro-3-methylphenyl)ethanone or (S)-1-(4-Fluoro-3-methylphenyl)acetic acid.
Reduction: (S)-1-(4-Fluoro-3-methylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluoro group can influence its binding affinity and specificity, while the chiral center can affect its stereoselectivity and overall activity.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Fluoro-3-methylphenyl)ethan-1-ol
- 1-(4-Fluoro-3-methylphenyl)ethan-1-one
- 1-(4-Fluoro-3-methylphenyl)ethane
Uniqueness
(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomer ®-1-(4-Fluoro-3-methylphenyl)ethan-1-ol. The presence of the fluoro group also imparts distinct reactivity and stability characteristics.
Properties
Molecular Formula |
C9H11FO |
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Molecular Weight |
154.18 g/mol |
IUPAC Name |
(1S)-1-(4-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m0/s1 |
InChI Key |
GHRXLNXWGOFJJL-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)O)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)F |
Origin of Product |
United States |
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